1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone
Description
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Properties
IUPAC Name |
1-[2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-5-3-2-4-8(9)12(13,14)15/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPURAMKHTWBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653217 | |
| Record name | 1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-81-3 | |
| Record name | 1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the molecular formula C₁₂H₉F₃N₂OS and a molecular weight of 286.27 g/mol, exhibits potential in various therapeutic areas, including antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group attached to an aniline moiety and a thiazole ring. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₃N₂OS |
| Molecular Weight | 286.27 g/mol |
| CAS Number | 1135282-81-3 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives, including this compound. In vitro assays demonstrated significant activity against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
For instance, a study reported an IC50 value of 5.6 µM against the enzyme ecKAS III, which is crucial for bacterial fatty acid synthesis, indicating that the compound may inhibit bacterial growth through enzymatic inhibition .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cell proliferation in several cancer cell lines:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
In one study, compounds similar to this compound exhibited moderate to significant inhibitory effects on cancer cell lines with IC50 values ranging from 16.23 µM to 47.73 µM .
The biological activity of this compound is believed to be linked to its interaction with specific biological targets:
- Enzymatic Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial fatty acid synthesis and cancer cell proliferation.
- Cellular Uptake : Its structure may facilitate cellular uptake, enhancing its efficacy as a therapeutic agent.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
Study on Antibacterial Efficacy
A comprehensive study evaluated the antibacterial activity of thiazole derivatives against clinical isolates. The results indicated that compounds with similar structures to this compound had superior antibacterial properties compared to traditional antibiotics .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of thiazole derivatives in vitro. The study revealed that these compounds significantly inhibited tumor growth in various cancer cell lines and demonstrated lower toxicity compared to standard chemotherapeutic agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that thiazole derivatives exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert therapeutic effects. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.
Antimicrobial Properties : Thiazole compounds are known for their antimicrobial activity. Preliminary studies suggest that 1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Agrochemicals
Pesticidal Activity : The thiazole ring is a common motif in agrochemicals. Compounds similar to this compound have been studied for their efficacy as pesticides. The trifluoromethyl group can enhance the stability and effectiveness of these compounds against pests.
Materials Science
Fluorescent Materials : The unique electronic properties of thiazole derivatives allow them to be used in the development of fluorescent materials. Research indicates that incorporating such compounds into polymer matrices can lead to materials with enhanced optical properties suitable for sensors and imaging applications.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiazole derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.
Case Study 2: Antimicrobial Testing
In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of several thiazole derivatives was evaluated against common pathogens. The results showed that compounds with structural similarities to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
